N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-21-14-5-2-3-6-16(14)24-15-9-8-12(11-13(15)19(21)23)20-18(22)17-7-4-10-25-17/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZHNAYFWFFOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and notable case studies.
Structure and Composition
The molecular structure of this compound can be described as follows:
- Chemical Formula : C₁₈H₁₅N₃O₂S
- Molecular Weight : 329.39 g/mol
- Functional Groups : The compound features a dibenzoxazepine core, a thiophene ring, and a carboxamide functional group.
Synthesis
The synthesis typically involves multiple steps starting from the dibenzo[b,f][1,4]oxazepine core. The introduction of methyl and oxo groups is followed by the attachment of the thiophene and carboxamide moieties under controlled conditions to ensure high yield and purity .
This compound exhibits various biological activities attributed to its interaction with specific molecular targets. These include:
- Antiviral Activity : Studies indicate that compounds with similar structures exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes .
- Antibacterial Properties : Research has shown that derivatives of dibenzoxazepines demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
- Cytotoxic Effects : In vitro studies have reported cytotoxic effects against cancer cell lines, suggesting potential use in oncology .
Study 1: Antiviral Activity
A recent study evaluated the antiviral effects of this compound against various viruses. The compound was tested at concentrations up to 500 µg/mL using MTS assays to assess cell viability and antiviral efficacy. Results indicated a dose-dependent response with significant inhibition of viral replication observed at higher concentrations .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial potential of related compounds derived from dibenzoxazepine structures. The synthesized compounds displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic promise of this chemical class in combating resistant bacterial infections .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant anticancer properties. Studies have shown that N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide demonstrates cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxicity of this compound against HeLa (cervical cancer) and L1210 (leukemia) cell lines, the following results were observed:
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| HeLa | 29 | Significant potential for further development as an anticancer agent |
| L1210 | 130 | Moderate cytotoxicity observed |
These findings suggest that the compound could be a candidate for further development in cancer therapy.
Antimicrobial Properties
The presence of the thiophene group in the compound enhances its antimicrobial activity. Research on similar dibenzo derivatives has shown promising results against various bacterial strains.
Case Study: Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.24 |
| Escherichia coli | 3.9 |
These results indicate the potential for developing new antimicrobial agents based on this compound.
Material Science Applications
Beyond biological applications, the unique electronic properties of this compound make it a subject of interest in material science. Its potential applications include:
Organic Electronics
The thiophene moiety contributes to enhanced charge transport properties, making this compound suitable for applications in organic semiconductors and photovoltaic devices.
Drug Delivery Systems
Due to its structural characteristics and biological activity, this compound may also be explored for use in drug delivery systems where targeted release is essential.
Preparation Methods
Carboxamide Intermediate Formation
The oxazepine core is synthesized through a two-step process adapted from EP2343286B1 :
Coupling Reaction :
Cyclization :
Mechanistic Insight : The base-mediated intramolecular nucleophilic attack of the phenolic oxygen on the adjacent carbonyl carbon facilitates ring closure, forming the oxazepine scaffold with an inherent 11-oxo group.
N-Methylation at Position 10
Alkylation Strategy
The methyl group at position 10 is introduced via N-alkylation, modified from WO2006097449A1 :
- Reagents : Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), methyl iodide (1.2 eq).
- Conditions : Dimethylformamide (DMF), room temperature, 36 hours.
- Workup : Quench with ice-water, extract with ethyl acetate, purify via silica chromatography.
- Yield : 78%.
Optimization Note : Excess methyl iodide or prolonged reaction times led to di-alkylated byproducts. Stoichiometric control and monitoring via HPLC ensured selectivity.
Installation of Thiophene-2-carboxamide at Position 2
Amidation Protocol
The thiophene-2-carboxamide group is introduced via a coupling reaction:
Acid Activation :
- Reagents : Thiophene-2-carboxylic acid (1.1 eq), thionyl chloride (SOCl₂, 3.0 eq).
- Conditions : Reflux in dichloromethane (DCM) for 2 hours.
- Outcome : Thiophene-2-carbonyl chloride (quantitative yield).
Coupling :
Analytical Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1 (d, J = 3.6 Hz, 1H, thiophene-H), 7.9–7.2 (m, 8H, aromatic-H), 3.4 (s, 3H, N-CH₃).
- HPLC Purity : 98.5% (C18 column, MeCN/H₂O + 0.1% TFA).
Synthetic Challenges and Mitigation Strategies
Byproduct Formation in Alkylation
Di-alkylation occurred when NaH or methyl iodide was in excess (>1.5 eq). Mitigation included:
- Stoichiometric Control : Limiting methyl iodide to 1.2 eq.
- Temperature Modulation : Maintaining room temperature to suppress side reactions.
Low Amidation Yields
Initial yields of 65% improved to 82% by:
- Activation Efficiency : Using fresh SOCl₂ and anhydrous conditions.
- Coupling Agents : Switching from EDCl to SOCl₂ for better reactivity.
Comparative Data Tables
Table 1: Optimization of N-Methylation Conditions
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | NaH | DMF | 36 | 78 |
| Dimethyl sulfate | K₂CO₃ | DMF | 48 | 65 |
| Methyl triflate | DBU | THF | 24 | 70 |
Table 2: Cyclization Base Screening
| Base | Concentration (N) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | 2 | 100 | 85 |
| KOH | 2 | 100 | 80 |
| NaOMe | 2 | 80 | 72 |
Q & A
Basic Questions
Q. What synthetic methodologies are validated for preparing N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide?
- Methodology : Acyl chloride-amine coupling is a robust approach. For example, thiophene-2-carbonyl chloride reacts with substituted amines in refluxing acetonitrile (1–3 hours) under anhydrous conditions. Purification involves solvent evaporation or recrystallization (e.g., ethanol/water mixtures) .
- Key parameters :
- Equimolar ratios of reactants.
- Solvent selection (e.g., acetonitrile for high polarity).
- Monitoring via TLC or HPLC for reaction completion.
Q. How is structural confirmation achieved for this compound?
- Analytical workflow :
NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., thiophene C=O at ~165 ppm, aromatic protons in dibenzooxazepine at 6.5–8.0 ppm) .
IR spectroscopy : Peaks for amide C=O (~1670 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
Mass spectrometry : HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What physicochemical properties are critical for experimental handling?
- Solubility : Limited solubility in water; prefers DMSO, DMF, or acetonitrile.
- Stability : Hydrolytically sensitive due to the amide bond; store under inert atmosphere at −20°C.
- Melting point : Expected range 190–210°C (based on analogous thiophene carboxamides) .
Advanced Research Questions
Q. How do conformational variations in the dibenzooxazepine ring affect crystallographic packing?
- Crystallographic analysis : Single-crystal X-ray diffraction reveals dihedral angles between the dibenzooxazepine and thiophene rings (e.g., 8.5–13.5°), influencing intermolecular interactions like C–H⋯O and C–H⋯S .
- Packing motifs : Non-classical hydrogen bonds propagate parallel to specific crystallographic planes (e.g., (010)), forming S(6) ring motifs .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Case study : Compare antibacterial vs. antitumor activities of thiophene carboxamides.
- Experimental design :
Structural analogs : Modify substituents (e.g., nitro, methyl groups) on the dibenzooxazepine or thiophene moieties.
Assays : Use standardized MIC (minimal inhibitory concentration) for antimicrobial activity and IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity .
- Data interpretation : Correlate electronic effects (e.g., electron-withdrawing groups) with activity trends .
Q. How are reaction byproducts controlled during scale-up synthesis?
- Optimization steps :
Temperature control : Avoid prolonged reflux to prevent decomposition (e.g., thiophene ring oxidation).
Purification : Use reverse-phase HPLC or column chromatography to isolate the target compound from hydrazine byproducts or unreacted intermediates .
- Yield improvement : Catalyst screening (e.g., DMAP for acyl chloride activation) increases efficiency to >80% .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In silico tools :
- ADMET prediction : Use SwissADME or pkCSM to estimate logP (2.5–3.5), BBB permeability, and CYP450 inhibition.
- Docking studies : AutoDock Vina models interactions with targets like COX-2 (based on zaltoprofen analogs) .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
